![molecular formula C17H15N3O4 B2403376 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1171518-76-5](/img/structure/B2403376.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of several enzymes, including protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the enzyme activity. The inhibition of protein kinases by this compound leads to the disruption of various cellular processes, including cell cycle regulation and apoptosis, which makes this compound a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs and other protein kinases. In addition, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. However, this compound also exhibits cytotoxic effects on normal cells, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea is its potent inhibitory activity against several protein kinases, making it a promising lead compound for the development of anticancer and anti-inflammatory drugs. However, this compound also exhibits cytotoxic effects on normal cells, which may limit its therapeutic potential. In addition, the synthesis of this compound is a complex and time-consuming process, which may hinder its widespread use in drug discovery and development.
Orientations Futures
The future directions for the research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea include the development of more potent and selective inhibitors of protein kinases for the treatment of cancer and other diseases. In addition, the identification of the molecular targets and signaling pathways involved in the anticancer activity of this compound may provide new insights into the mechanisms of cancer cell growth and survival. Furthermore, the use of this compound as a tool compound for the study of protein kinases and other cellular processes may lead to the discovery of new therapeutic targets and drug candidates.
Méthodes De Synthèse
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves the reaction of 2-amino-3-carboxyindole with 1-(benzo[d][1,3]dioxol-5-yl)urea in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine. The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been extensively studied for its potential applications in drug discovery and development. This compound is a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and Aurora kinases. These enzymes are involved in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction, making them attractive targets for the development of anticancer and anti-inflammatory drugs.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-20-13-4-2-11(6-10(13)7-16(20)21)18-17(22)19-12-3-5-14-15(8-12)24-9-23-14/h2-6,8H,7,9H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKHAIRQRWJJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)
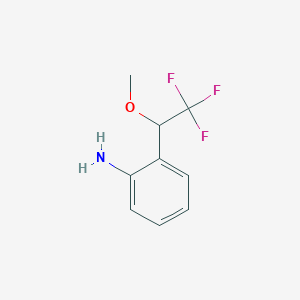
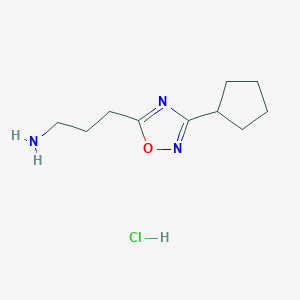

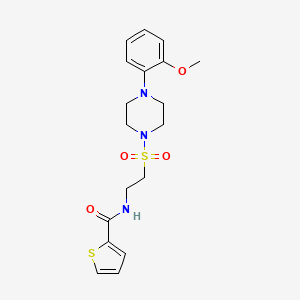
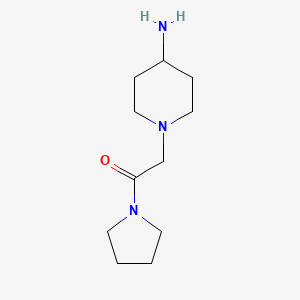
![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)
![2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2403311.png)
![1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2403312.png)
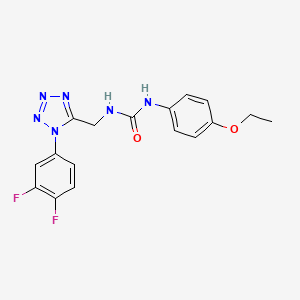
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)
